molecular formula C9H7NO3 B1196686 5-Methoxyisatin CAS No. 39755-95-8

5-Methoxyisatin

Cat. No.: B1196686
CAS No.: 39755-95-8
M. Wt: 177.16 g/mol
InChI Key: DMHGXMPXHPOXBF-UHFFFAOYSA-N
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Description

5-Methoxyisatin (CAS: 39755-95-8) is a substituted isatin derivative with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol . Structurally, it features a methoxy (-OCH₃) group at the 5-position of the indole-2,3-dione core. This substitution significantly influences its electronic, solubility, and bioactive properties, making it a key scaffold in medicinal chemistry and organic synthesis. Its applications span neurodegenerative disease research, antioxidant studies, and catalysis .

Preparation Methods

Sulfuric Acid-Mediated Cyclization of (2Z)-2-Hydroxyimino-N-(4-Methoxyphenyl)Acetamide

Reaction Overview

This method involves cyclizing (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide using concentrated sulfuric acid under controlled thermal conditions .

Procedure

  • Reagent Preparation : A mixture of concentrated sulfuric acid (176 mL) and water (5 mL) is heated to 70°C.

  • Substrate Addition : (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide (25 g, 0.13 mol) is added gradually over 1 hour, maintaining the temperature between 70–80°C.

  • Reflux : The reaction mixture is refluxed at 80°C for 15 minutes.

  • Workup : The solution is poured onto ice (500 g) and cold water (800 mL), yielding a black precipitate.

  • Purification : The precipitate is filtered, washed to neutrality (pH 7), and air-dried to obtain this compound (21.78 g, 88% yield) .

Key Data

ParameterValue
Yield88%
Melting Point201–205°C
Reaction Temperature70–80°C
Key CatalystH₂SO₄ (concentrated)

Mechanistic Insight : The reaction proceeds via acid-catalyzed intramolecular cyclization, where the hydroxylamine moiety facilitates ring closure to form the indole-2,3-dione core .

Chloral Hydrate and Hydroxylamine Hydrochloride Route

Reaction Overview

This two-step synthesis starts with 5-methoxyaniline, utilizing chloral hydrate and hydroxylamine hydrochloride to form an intermediate, followed by sulfuric acid-mediated cyclization .

Procedure

  • Intermediate Synthesis :

    • 5-Methoxyaniline reacts with chloral hydrate and hydroxylamine hydrochloride in water at 90°C for 3.5 hours, yielding p-methoxyisonitrosoacetanilide (95% yield).

  • Cyclization :

    • The intermediate is treated with concentrated H₂SO₄ at 92°C, resulting in this compound (88% yield) .

Key Data

ParameterStep 1Step 2
Yield95%88%
Temperature90°C92°C
CatalystNoneH₂SO₄

Advantage : Water acts as a green solvent in the first step, enhancing scalability and reducing environmental impact .

Alternative Cyclization via BBr₃ Demethylation

Reaction Overview

While primarily used to synthesize 5-hydroxyisatin derivatives, this method highlights the reactivity of this compound under demethylation conditions .

Procedure

  • Demethylation : this compound is treated with BBr₃ in dichloromethane at 0°C, followed by stirring at room temperature.

  • Quenching : The reaction is quenched with methanol, and the product is recrystallized in acetic acid to yield 5-hydroxyindoline-2,3-dione (92% yield) .

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

MethodYieldTemperature RangeCatalystsScalability
Sulfuric Acid Cyclization88%70–80°CH₂SO₄High
Chloral Hydrate Route88%90–92°CH₂SO₄Moderate

Key Observations :

  • The sulfuric acid-mediated cyclization offers higher reproducibility due to straightforward workup .

  • The chloral hydrate route, while efficient, requires stringent control over intermediate purity to maintain yield .

Structural Characterization and Quality Control

Spectroscopic Validation

Post-synthesis, this compound is validated using:

  • ¹H NMR : Peaks at δ 3.74 ppm (OCH₃), 6.84–7.17 ppm (aromatic protons), and 10.86 ppm (NH) .

  • IR Spectroscopy : Bands at 1676 cm⁻¹ (C=O) and 1224 cm⁻¹ (C–O–C) .

  • Melting Point : 199–202°C (literature range: 201–205°C) .

Impurity Profiling : Side products, such as demethylated derivatives, are monitored via HPLC to ensure >97% purity .

Industrial-Scale Considerations

Optimization Strategies

  • Catalyst Recycling : Sulfuric acid is neutralized and recovered post-reaction to reduce waste .

  • Solvent Selection : Water is preferred in initial steps to minimize costs .

Challenges

  • Corrosion Risk : Concentrated H₂SO₄ necessitates corrosion-resistant reactors .

  • Byproduct Formation : Overheating (>100°C) promotes decomposition, necessitating precise temperature control .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisatin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

5-Methoxyisatin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research has shown its potential in developing new pharmaceuticals, particularly for its antioxidant and anticancer properties.

    Industry: It is used in the production of dyes and pigments due to its distinctive color properties

Mechanism of Action

The mechanism of action of 5-Methoxyisatin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Table 1: Reactivity of 5-Substituted Isatins in Selected Reactions

Reaction Type 5-Substituent Yield (%) Reference
Aza-Prins Cyclization -OCH₃ 33
-NO₂, -F, -Cl 63–74
Pfitzinger Reaction -OCH₃ 90–92
-Br, -F 86–89

Solubility and Thermodynamic Properties

The electron-donating methoxy group enhances solubility in polar solvents. In a solvation thermodynamics study:

  • Polar Solvents : 5-Methoxyisatin showed higher solubility than 5-chloro- and 5-methylisatin due to improved dipole-dipole interactions. Its Gibbs free energy of solvation was more favorable in high-dielectric-constant solvents like DMSO .
  • Dispersion Interactions: The -OCH₃ group increased dispersion energy contributions by ~15% compared to electron-withdrawing substituents (-Cl, -NO₂), enhancing compatibility with hydrophobic pockets in biological targets .

Antioxidant Activity

The meta -position of the methoxy group is critical for antioxidant efficacy:

  • DPPH Scavenging : this compound derivatives with -OCH₃ at C5 exhibited ~80% inhibition , outperforming 5-fluoro-, 5-bromo-, and 5-iodoisatin analogs (<60% inhibition ) .
  • Structure-Activity Relationship (SAR) : Electron-donating groups at C5 stabilize radical intermediates, while bulky or electron-withdrawing groups (e.g., -Br, -CF₃) reduce activity .

Table 2: Antioxidant Activity of 5-Substituted Isatins

5-Substituent % Inhibition (DPPH Assay) Reference
-OCH₃ 80
-F 55
-Br 48

Metal Complex Formation

This compound thiosemicarbazone formed stable Zn(II) and Ni(II) complexes with distinct spectroscopic profiles.

Biological Activity

5-Methoxyisatin, an isatin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits notable anticancer properties, alongside potential applications in treating other diseases such as tuberculosis and malaria. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 5-position of the isatin scaffold. Its chemical structure can be represented as follows:

C9H7NO3\text{C}_9\text{H}_7\text{N}\text{O}_3

This compound exhibits unique photophysical properties, with UV-Vis spectroscopy revealing significant absorption peaks associated with π–π* transitions in its aromatic ring and n−π* transitions on the carbonyl oxygen .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly through the synthesis of various derivatives. A prominent derivative, This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) , demonstrated remarkable efficacy against skin cancer cell lines. The compound exhibited an IC50 value of 0.9 μM against the A431 cell line, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
MeOIstPyrdA4310.9Induces apoptosis and inhibits cell proliferation
MeOIstEtA5491.2Induces G2/M phase arrest
MeOIstMeMCF-71.8Enhances caspase activity leading to apoptosis

Mechanistic Insights

Research indicates that the mechanism by which this compound derivatives exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways. For instance, studies have shown that these compounds can lead to cell cycle arrest at the G2/M phase and activate caspases, which are crucial for the apoptotic process .

Case Study: In Vitro Analysis

In a study conducted by Yu-Ou Teng et al., various this compound derivatives were synthesized and evaluated for their cytotoxic effects on human T lymphocyte cells (Jurkat). Among these, one derivative displayed an IC50 value of 0.03 μM , significantly outperforming traditional chemotherapeutics like doxorubicin . The study confirmed that these compounds induce apoptosis via mitochondrial pathways, evidenced by morphological changes and annexin V/PI staining.

Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities:

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis.
  • Antimalarial Activity : Certain analogs have demonstrated potential in inhibiting Plasmodium falciparum.
  • Antifungal and Antibacterial Properties : The compound has also been evaluated for its ability to combat various fungal and bacterial strains.

Q & A

Basic Research Questions

Q. How does the position of substituents (e.g., -OMe) on the isatin core influence antioxidant activity?

  • Methodological Answer : To evaluate substituent effects, synthesize derivatives with -OMe groups at varying positions (e.g., meta vs. para) and measure antioxidant activity via assays like DPPH or ABTS. Compare inhibition percentages and correlate with structural features (e.g., phenolic group presence or absence). Studies show that meta-substituted 5-methoxyisatin derivatives exhibit higher antioxidant activity due to optimized electron-donating effects .

Q. What are the common synthetic routes for this compound derivatives?

  • Methodological Answer : Key methods include:

  • Cyclocondensation of this compound with cyclohexanone in aqueous ammonia at elevated temperatures to form tetrahydroacridine intermediates .
  • Alkylation with dibromoalkanes to generate N-substituted derivatives, enabling hybridization with benzofuran or thiosemicarbazide moieties for biological activity screening .
    • Characterization typically involves NMR, FTIR, and mass spectrometry to confirm purity and regioselectivity .

Q. How to select solvents for solubility studies of this compound?

  • Methodological Answer : Use polarizable continuum models (PCM) to analyze solvent interactions based on dielectric constants, refractive indices, and surface tension. Experimental validation involves measuring Gibbs free energy of solution in solvents like DMSO or ethanol, which are common for isatin derivatives .

Q. What structural features of this compound derivatives correlate with low antioxidant activity?

  • Methodological Answer : Derivatives lacking aldehyde-group modifications (e.g., compounds 1, 6, 8, 15 in ) exhibit reduced activity. Structural analysis via X-ray crystallography or DFT calculations can identify steric hindrance or electronic effects that limit radical scavenging .

Advanced Research Questions

Q. How to resolve contradictions in reported antioxidant data for this compound derivatives?

  • Methodological Answer : Conduct systematic comparisons of substituent effects (e.g., -OMe vs. halogen groups) under standardized assay conditions. Use multivariate regression to isolate variables like solvent polarity or assay type. For example, meta-substituted -OMe groups enhance activity, while para-substituted analogs may show variability due to competing electronic effects .

Q. What computational models predict the solubility of this compound in diverse solvents?

  • Methodological Answer : Apply density functional theory (DFT) combined with PCM to calculate cavitation energies and dipole moments. Validate predictions against experimental dielectric spectroscopy data in solvents ranging from non-polar (hexane) to polar (DMSO) .

Q. How to optimize reaction yields for this compound in Morita-Baylis-Hillman (MBH) adduct synthesis?

  • Methodological Answer : Avoid N-substituted derivatives (e.g., N-benzyl or N-methylisatin), as they lack the N-H proton critical for zwitterion stabilization. Use excess acrylonitrile under solvent-free conditions at 0°C to improve kinetics, though electron-rich derivatives like this compound remain challenging due to steric effects .

Q. What strategies enhance the bioactivity of this compound hybrids against drug-resistant pathogens?

  • Methodological Answer : Design benzofuran-isatin hybrids tethered via flexible linkers (e.g., propyl or pentyl chains). Screen for anti-mycobacterial activity against MDR-TB strains, focusing on thiosemicarbazide moieties for improved target binding .

Q. How to analyze substituent effects on this compound’s electronic properties using DFT?

  • Methodological Answer : Perform periodic and non-periodic DFT calculations to model vibrational, optical, and electrostatic interactions. Compare theoretical dipole moments with experimental dielectric data to validate substituent-induced polarity changes .

Properties

IUPAC Name

5-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHGXMPXHPOXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192838
Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39755-95-8
Record name 5-Methoxyisatin
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Record name 5-Methoxyisatin
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Record name 39755-95-8
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Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Record name 5-METHOXYISATIN
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (45 ml) containing water (5 ml) was warmed to 60° C. and 8.6 g of N-(2-hydroximinoacetyl)-anisidine was added in one portion. The mixture was stirred at 93° C. for 10 minutes and then allowed to cool to room temperature. The mixture was poured into 500 g of ice and extracted 3 times with ethyl acetate. The combined extracts were dried over anhydrous sodium sulfate and concentrated to give 5.1 g (65% yield) of 5-methoxyisatin as a dark red solid.
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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